Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one

Medicinal Chemistry Asymmetric Synthesis CNS Drug Discovery

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one (CAS 1814921-32-8) is a chiral, cis-fused bicyclic lactam with the molecular formula C6H9NO2 (MW 127.14 g/mol). It belongs to the hexahydrofuro[3,4-c]pyrrole class of heterocycles, characterized by a tetrahydrofuran ring fused to a pyrrolidinone.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B12932485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C2COC(=O)C2CN1
InChIInChI=1S/C6H9NO2/c8-6-5-2-7-1-4(5)3-9-6/h4-5,7H,1-3H2/t4-,5-/m1/s1
InChIKeyJQVALCAVCNFEMZ-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one – Chiral Bicyclic Lactam Scaffold for Drug Discovery


Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one (CAS 1814921-32-8) is a chiral, cis-fused bicyclic lactam with the molecular formula C6H9NO2 (MW 127.14 g/mol) . It belongs to the hexahydrofuro[3,4-c]pyrrole class of heterocycles, characterized by a tetrahydrofuran ring fused to a pyrrolidinone [1]. The (3aR,6aS) relative configuration imposes conformational rigidity, making this scaffold a versatile chiral building block for medicinal chemistry, particularly in the construction of enzyme inhibitors and central nervous system (CNS) drug candidates [2].

Why Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one Cannot Be Replaced by Generic Heterocyclic Analogs


Generic substitution within the hexahydrofuro[3,4-c]pyrrole family is precluded by the critical interplay of three structural features: (i) the cis-(3aR,6aS) stereochemistry that defines the spatial orientation of the fused ring system, (ii) the lactam carbonyl at position 1, which alters hydrogen-bonding capacity and reactivity relative to the parent pyrrole, and (iii) the unprotected secondary amine at position 5, which serves as a derivatization handle [1][2]. Replacing this compound with the non‑lactam analog hexahydro-1H-furo[3,4-c]pyrrole (CAS 60889-32-9) eliminates the carbonyl, resulting in loss of the dipole moment and H‑bond acceptor character essential for many target interactions . Similarly, N‑benzyl derivatives (e.g., 5‑benzyl‑hexahydro‑1H‑furo[3,4‑c]pyrrol‑1‑one) are bulkier and more lipophilic, altering scaffold recognition .

Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one – Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Configuration Defines Conformational Rigidity: cis-(3aR,6aS) vs. trans Isomers

The cis-(3aR,6aS) configuration of rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one enforces a specific spatial arrangement of the bicyclic core, distinct from the trans isomer. This configuration is critical for asymmetric synthesis applications and CNS-targeted drug design, where stereochemistry directly influences target binding and pharmacokinetics [1]. In contrast, the non-lactam analog (3aR,6aS)-rel-hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0) shares the same cis fusion but lacks the lactam carbonyl, while the trans isomer would present a different three-dimensional pharmacophore .

Medicinal Chemistry Asymmetric Synthesis CNS Drug Discovery

Lactam Carbonyl Enables PARP-1 Inhibitor Derivatization: 4,6-Dioxo Analog IC50 = 600–700 nM

The lactam carbonyl at position 1 is structurally poised for conversion to the 4,6‑dioxo‑hexahydro‑1H‑furo[3,4‑c]pyrrole scaffold, a validated PARP‑1 inhibitor pharmacophore. Khan et al. (2023) synthesized fifty 4,6‑dioxo derivatives and identified several PARP‑1 inhibitors with IC50 values of 600–700 nM, which selectively inhibited proliferation of A549, HeLa, and HepG2 cancer cells with IC50 values of 1–2 µM [1]. In contrast, the non‑lactam analog hexahydro‑1H‑furo[3,4‑c]pyrrole (CAS 60889‑32‑9) cannot access this oxidation state without complete scaffold remodeling, limiting its utility as a direct precursor to this chemotype .

PARP-1 Inhibition Anticancer DNA Repair

Chiral Scaffold Utility in CNS Drug Discovery vs. Achiral or Racemic Analogs

The (3aR,6aS) stereochemistry qualifies this scaffold for CNS‑oriented medicinal chemistry programs that require stereochemically pure building blocks. Kuujia documentation highlights that the stereospecific configuration (3aR,6aS) is critical for its utility in developing pharmacologically active molecules targeting CNS disorders, distinguishing it from achiral or racemic mixtures that would introduce pharmacokinetic ambiguity [1]. The commercially available racemic mixture rac‑(3aR,6aS)‑hexahydro‑1H‑furo[3,4‑c]pyrrol‑1‑one hydrochloride (CAS 2044705-74-8) is less suitable for programs requiring enantiopure intermediates, as resolution would add synthetic steps and cost .

CNS Disorders Asymmetric Synthesis Drug Discovery

Molecular Weight and Atom Economy Advantage Over N‑Benzyl Derivatives

The target compound has a molecular weight of 127.14 g/mol (C6H9NO2), which is 41% lower than the N‑benzyl derivative 5‑benzyl‑hexahydro‑1H‑furo[3,4‑c]pyrrol‑1‑one (MW 217.26 g/mol, CAS 885958‑15‑6) . This lower MW aligns with fragment‑based drug discovery (FBDD) guidelines (MW < 300) and offers greater atom economy for downstream optimization. The benzyl substituent also adds 2.5 logP units of lipophilicity (estimated from the Hansch π constant for benzyl ≈ 2.5), potentially complicating formulation and increasing off‑target promiscuity [1].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Commercial Availability and Pricing Relative to Analogous Scaffolds

The target compound (CAS 1814921-32-8) is commercially available at 98% purity from Leyan, while the non‑lactam analog hexahydro‑1H‑furo[3,4‑c]pyrrole (CAS 60889‑32‑9) is listed at 95% purity from multiple vendors with prices of approximately ¥2,880/g [1]. In contrast, the cis‑fused bicyclic amine (3aR,6aS)‑rel‑hexahydro‑1H‑furo[3,4‑c]pyrrole hydrochloride has been priced at $2,700/g (SynQuest Laboratories), reflecting the premium for chiral bicyclic heterocycles [2]. The lactam scaffold occupies a competitive pricing niche while offering additional synthetic versatility via the carbonyl group.

Procurement Chemical Sourcing Medicinal Chemistry Supply

Optimal Application Scenarios for Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 127.14 g/mol and a compact, rigid bicyclic core, rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is ideal for inclusion in fragment screening libraries . Its lactam carbonyl and secondary amine provide two orthogonal vectors for chemical elaboration, enabling rapid hit-to-lead optimization. The (3aR,6aS) stereochemistry ensures consistent 3D presentation across library members, a critical factor for fragment-based screening reproducibility.

PARP-1 Inhibitor Lead Generation and SAR Exploration

This scaffold is a direct synthetic precursor to the 4,6‑dioxo‑hexahydro‑1H‑furo[3,4‑c]pyrrole chemotype, which has demonstrated PARP‑1 inhibition with IC50 values of 600–700 nM and selective antiproliferative activity against A549, HeLa, and HepG2 cancer cells (IC50 1–2 µM) [1]. Researchers can use this lactam as a starting point to synthesize focused libraries of 4,6‑dioxo derivatives for anticancer SAR studies.

CNS Drug Discovery Programs Requiring Chiral Building Blocks

The stereospecific (3aR,6aS) configuration is explicitly documented as critical for developing pharmacologically active molecules targeting CNS disorders [2]. The scaffold's conformational rigidity and defined stereochemistry make it suitable for programs where blood‑brain barrier penetration and target specificity are paramount. The 98% enantiopure form avoids the need for chiral resolution during lead optimization.

Asymmetric Synthesis Methodology Development

The cis‑fused lactam structure serves as a chiral auxiliary or chiral pool starting material for asymmetric synthetic methodology [3]. Its rigid bicyclic framework can transfer stereochemical information in diastereoselective transformations, enabling the construction of complex natural product‑like architectures with defined stereochemistry.

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